2-(alpha-D-galactosyl)glycerol

Catalog No.
S634139
CAS No.
534-68-9
M.F
C9H18O8
M. Wt
254.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(alpha-D-galactosyl)glycerol

CAS Number

534-68-9

Product Name

2-(alpha-D-galactosyl)glycerol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1

InChI Key

AQTKXCPRNZDOJU-NXRLNHOXSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O

Antioxidant Properties:

  • Floridoside exhibits potent antioxidant activity by activating the enzyme heme oxygenase-1 (HO-1) and up-regulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in human liver cells . This suggests its potential role in protecting cells from oxidative stress, a major contributor to numerous diseases.

Anti-inflammatory Effects:

  • Studies have shown that floridoside can suppress pro-inflammatory responses in microglia, immune cells found in the brain. It achieves this by blocking the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) . This finding holds promise for developing floridoside-based treatments for neurodegenerative diseases characterized by chronic inflammation.

Osmoadaptation in Algae:

  • Floridoside plays a crucial role in osmoadaptation, the process by which organisms adjust to changes in their external environment. Research indicates that red algae accumulate floridoside in response to high salinity conditions, suggesting its function as a compatible solute, helping them maintain cellular water balance .

Antifouling Properties:

  • Studies have demonstrated that floridoside possesses antifouling properties, inhibiting the settlement of barnacle larvae on surfaces . This discovery makes it a potential candidate for developing eco-friendly antifouling coatings for marine applications.

2-(alpha-D-galactosyl)glycerol, also known as galactosylglycerol, is a glycosyl compound formed from D-galactose and glycerol. It serves as an intermediate in the metabolism of galactose and glycerolipids. The compound is notable for its role in various biological processes, including its involvement in the synthesis of glycerolipids and its potential applications in food science and biochemistry .

The synthesis and degradation of 2-(alpha-D-galactosyl)glycerol involve several enzymatic reactions:

  • Synthesis:
    • From D-galactose and Glycerol:
      D Galactose+Glycerolalpha galactosidase2 alpha D galactosyl glycerol\text{D Galactose}+\text{Glycerol}\xrightarrow{\text{alpha galactosidase}}\text{2 alpha D galactosyl glycerol}
  • Degradation:
    • Hydrolysis to Glycerol:
      2 alpha D galactosyl glycerol+Waterbeta galactosidaseD Galactose+Glycerol\text{2 alpha D galactosyl glycerol}+\text{Water}\xrightarrow{\text{beta galactosidase}}\text{D Galactose}+\text{Glycerol}

These reactions illustrate the reversible nature of its synthesis and its conversion back into simpler sugars and glycerol through hydrolysis .

2-(alpha-D-galactosyl)glycerol exhibits various biological activities, particularly in the context of cellular metabolism. It plays a role in:

  • Cell Signaling: Acting as a signaling molecule in various biological pathways.
  • Prebiotic Effects: Potentially serving as a prebiotic that promotes the growth of beneficial gut bacteria.
  • Antimicrobial Properties: Some studies suggest it may have antimicrobial effects, although further research is needed to confirm these properties .

The synthesis of 2-(alpha-D-galactosyl)glycerol can be achieved through several methods:

  • Enzymatic Synthesis:
    • Utilizing enzymes such as alpha-galactosidase to catalyze the reaction between D-galactose and glycerol. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
  • Transglycosylation:
    • Involves using glycosyltransferases to transfer galactose moieties onto glycerol substrates, often derived from plant sources like guar gum .
  • Chemical Synthesis:
    • Although less common, chemical methods can also be employed to synthesize this compound, typically involving protecting group strategies to ensure selectivity during glycosidic bond formation .

2-(alpha-D-galactosyl)glycerol has several practical applications:

  • Food Industry: Used as a sweetener or flavor enhancer due to its galactose content.
  • Nutraceuticals: Investigated for use in dietary supplements aimed at improving gut health.
  • Pharmaceuticals: Potentially utilized in drug formulations due to its biological activity and compatibility with human metabolism .

Studies on the interactions of 2-(alpha-D-galactosyl)glycerol with other biomolecules indicate its role in:

  • Glycoprotein Formation: It may participate in the synthesis of glycoproteins, influencing cell recognition and signaling pathways.
  • Microbial Interactions: Research suggests it can influence the growth of specific gut microbiota, enhancing digestive health .

Several compounds share structural similarities with 2-(alpha-D-galactosyl)glycerol, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
1-O-alpha-D-galactopyranosylglycerolSimilar sugar moietyOften used as a food additive with prebiotic effects
GalactosyldiacylglycerolContains fatty acidsImportant in plant membranes; involved in signaling
LactosylglycerolContains lactoseKnown for its role in dairy products; enhances flavor

These comparisons highlight the uniqueness of 2-(alpha-D-galactosyl)glycerol, particularly in its metabolic roles and potential health benefits compared to other similar compounds .

XLogP3

-3.5

Wikipedia

2-(alpha-D-galactosyl)glycerol

Dates

Last modified: 08-15-2023

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